molecular formula C9H13N3O2 B8775453 Tert-butyl 5-aminopyrazine-2-carboxylate

Tert-butyl 5-aminopyrazine-2-carboxylate

Cat. No.: B8775453
M. Wt: 195.22 g/mol
InChI Key: ZSCDCNNGHVXBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-aminopyrazine-2-carboxylate (CAS: 920313-67-3) is a pyrazine derivative characterized by a tert-butyl carbamate group at the 2-position and an amino group at the 5-position of the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the reactivity of the amino and ester functionalities for further derivatization .

The synthesis typically involves esterification of 5-aminopyrazine-2-carboxylic acid with tert-butanol under acidic conditions or via coupling reactions using tert-butyl-protecting reagents. For example, analogous routes described for propyl 5-aminopyrazine-2-carboxylate (a structural analog) involve Fischer esterification with propanol and sulfuric acid, followed by urea/amide formation . The tert-butyl group is strategically introduced to prevent side reactions during subsequent modifications, such as interactions with free carboxylic acids or decarboxylation .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

tert-butyl 5-aminopyrazine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3,(H2,10,12)

InChI Key

ZSCDCNNGHVXBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of tert-butyl 5-aminopyrazine-2-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.

Compound Name Structure Molecular Weight Key Properties Applications References
This compound 5-amino-pyrazine-2-carboxylate with tert-butyl ester 223.25 High lipophilicity; steric protection of ester group Intermediate for ureidopyrazine derivatives with antimicrobial activity
Ethyl 5-aminopyrazine-2-carboxylate 5-amino-pyrazine-2-carboxylate with ethyl ester 181.17 Lower steric bulk; higher solubility in polar solvents Precursor for aryl urea derivatives (e.g., antimicrobial agents)
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid 5-Boc-amino-pyrazine-2-carboxylic acid 239.24 Carboxylic acid moiety allows conjugation; Boc group enhances stability Building block for peptide-mimetic drugs
5-(tert-Butyl)pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid with tert-butyl substituent at 5-position 180.20 Lipophilic tert-butyl group directly on ring; acidic carboxyl group Potential kinase inhibitor scaffold
tert-Butyl (5-bromopyrazin-2-yl)carbamate 5-bromo-pyrazine-2-carboxylate with tert-butyl carbamate 287.14 Bromine enables cross-coupling reactions; tert-butyl group aids crystallinity Intermediate in Suzuki-Miyaura reactions for biaryl synthesis

Structural and Functional Differences

  • Ester vs. Carboxylic Acid : Ethyl and tert-butyl esters (e.g., entries 1 and 2) exhibit higher lipophilicity compared to carboxylic acid derivatives (entry 3), making them preferable for blood-brain barrier penetration in drug design. The tert-butyl ester in entry 1 offers superior steric protection over the ethyl ester, reducing hydrolysis in biological systems .
  • Amino Group Modifications: The Boc-protected amino acid (entry 3) retains a free carboxylic acid for conjugation, whereas the tert-butyl carbamate in entry 1 provides a stable amino-protecting group for stepwise synthesis .
  • Substituent Position : 5-(tert-Butyl)pyrazine-2-carboxylic acid (entry 4) places the bulky tert-butyl group directly on the pyrazine ring, altering electronic effects and steric hindrance compared to ester/carbamate derivatives. This impacts binding affinity in enzyme inhibition .
  • Halogen vs. Amino Groups: The brominated analog (entry 5) facilitates cross-coupling reactions (e.g., palladium-catalyzed couplings), unlike the amino group in entry 1, which is more reactive toward electrophiles like isocyanates .

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